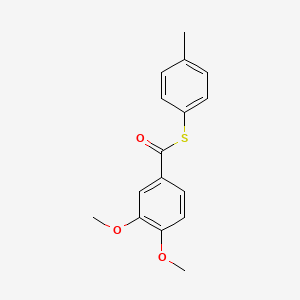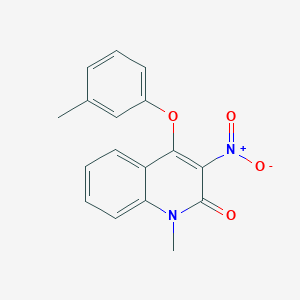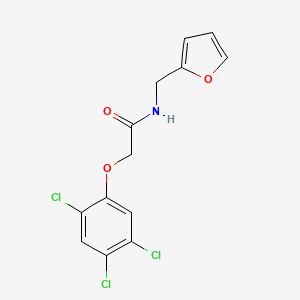![molecular formula C15H14N2O4 B5879631 N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide](/img/structure/B5879631.png)
N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide, also known as MNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNA is a derivative of the compound 2-nitroaniline, which has been shown to possess anti-cancer and anti-inflammatory properties. MNA is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. In
Mechanism of Action
The mechanism of action of N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide is not fully understood. It is believed that N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide exerts its anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide has been shown to activate the caspase pathway, which leads to apoptosis. N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation. The anti-inflammatory effects of N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide are believed to be due to its ability to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide inhibits the growth of cancer cells and induces apoptosis. N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide can inhibit the growth of tumors and reduce inflammation. N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide has also been shown to have low toxicity in animal models.
Advantages and Limitations for Lab Experiments
N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide has been extensively studied for its potential applications in scientific research, particularly in the areas of cancer and inflammation. However, there are also limitations to the use of N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide in lab experiments. N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide has low solubility in water, which can make it difficult to use in aqueous solutions. N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide also has limited bioavailability, which can affect its efficacy in vivo.
Future Directions
There are several future directions for the study of N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide. One area of research is the development of more efficient synthesis methods for N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide. Another area of research is the optimization of the reaction conditions to improve the yield of N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide. The potential use of N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide as a diagnostic tool for cancer is also an area of interest. Further studies are needed to fully understand the mechanism of action of N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide and its potential applications in scientific research. The development of novel N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide derivatives with improved bioavailability and efficacy is also an area of future research.
Synthesis Methods
The synthesis of N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide is a multi-step process that involves the reaction of 2-nitroaniline with 3-methylphenol and acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified through recrystallization to obtain pure N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide. The yield of N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide can be improved by optimizing the reaction conditions such as the reaction time, temperature, and the amount of reagents used.
Scientific Research Applications
N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its anti-cancer properties. N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide exerts its anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide has also been studied for its potential use as a diagnostic tool for cancer. It has been shown to selectively bind to cancer cells and can be used for imaging and targeted drug delivery.
properties
IUPAC Name |
N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-4-3-5-14(6-10)21-15-8-12(16-11(2)18)7-13(9-15)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQAVNLXDYPFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(acetylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5879555.png)

![N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide](/img/structure/B5879565.png)
![{4-[(4-methoxy-3-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5879568.png)
![4-tert-butyl-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5879570.png)

![3-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5879583.png)
![2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5879588.png)


![6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5879620.png)
![N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5879639.png)
